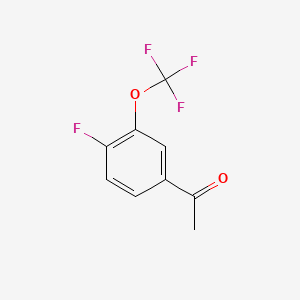
4'-Fluoro-3'-(trifluoromethoxy)acetophenone
Overview
Description
4’-Fluoro-3’-(trifluoromethoxy)acetophenone is a synthetic organic compound and a derivative of acetophenone. It is characterized by the presence of a fluoro group at the para position and a trifluoromethoxy group at the meta position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Similar compounds have been used in the stabilization of endosomal-toll-like receptor trl8, creating a sort of inhibitory activity .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other acetophenone derivatives .
Result of Action
It’s known that similar compounds can have inhibitory effects on certain receptors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
4’-Fluoro-3’-(trifluoromethoxy)acetophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 4’-Fluoro-3’-(trifluoromethoxy)acetophenone and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound has been shown to bind to proteins such as albumin, which can affect its distribution and bioavailability in biological systems .
Cellular Effects
The effects of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone on cellular processes are diverse and depend on the cell type and concentration used. In cancer cell lines, this compound has been reported to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. Furthermore, 4’-Fluoro-3’-(trifluoromethoxy)acetophenone has been shown to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 4’-Fluoro-3’-(trifluoromethoxy)acetophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to changes in their activity. For instance, the binding of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone to cytochrome P450 can result in the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 4’-Fluoro-3’-(trifluoromethoxy)acetophenone can degrade over time, leading to a decrease in its bioactivity. Long-term exposure to this compound has also been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone in animal models vary with different dosages. At low doses, this compound has been found to exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, 4’-Fluoro-3’-(trifluoromethoxy)acetophenone can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis .
Metabolic Pathways
4’-Fluoro-3’-(trifluoromethoxy)acetophenone is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive intermediates, which can interact with cellular macromolecules and cause oxidative stress. Additionally, 4’-Fluoro-3’-(trifluoromethoxy)acetophenone can affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with transporters such as P-glycoprotein, which can influence its efflux from cells. Additionally, the binding of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone to plasma proteins such as albumin can affect its distribution and accumulation in different tissues .
Subcellular Localization
The subcellular localization of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis. Additionally, 4’-Fluoro-3’-(trifluoromethoxy)acetophenone can be targeted to specific cellular compartments through post-translational modifications, which can influence its activity and interactions with other biomolecules .
Preparation Methods
The synthesis of 4’-Fluoro-3’-(trifluoromethoxy)acetophenone involves several steps and specific reaction conditions One common method includes the trifluoromethoxylation of acetophenone derivativesThe reaction conditions typically involve the use of catalysts such as ruthenium and specific solvents to achieve the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment is essential to maintain the quality and consistency of the product.
Chemical Reactions Analysis
4’-Fluoro-3’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The fluoro and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4’-Fluoro-3’-(trifluoromethoxy)acetophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical compounds.
Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, where its unique properties can enhance the performance of the final products
Comparison with Similar Compounds
4’-Fluoro-3’-(trifluoromethoxy)acetophenone can be compared with other similar compounds such as:
4’-Fluoro-3’-(trifluoromethyl)acetophenone: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can result in different chemical and biological properties.
4-(Trifluoromethoxy)acetophenone: Lacks the fluoro group, which can affect its reactivity and applications.
Properties
IUPAC Name |
1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZQRDFMSBKRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592349 | |
| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-44-6 | |
| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


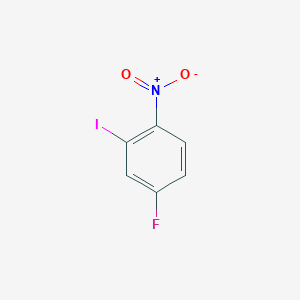
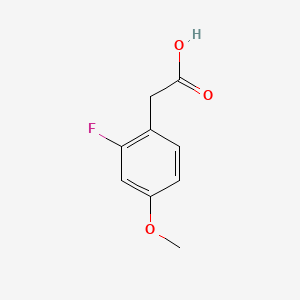
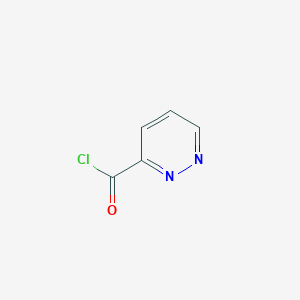
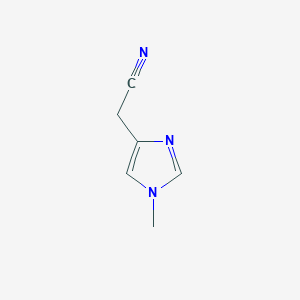

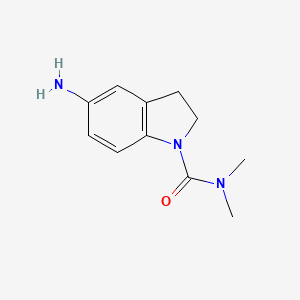
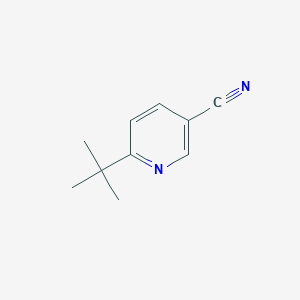
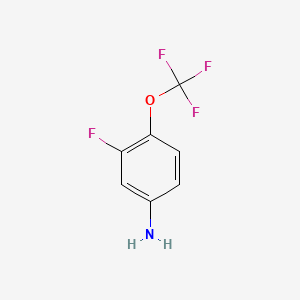
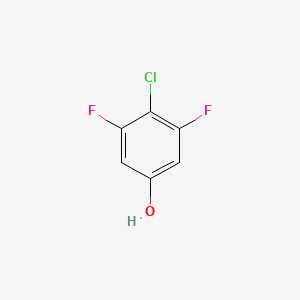
![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)
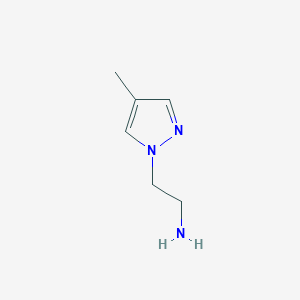
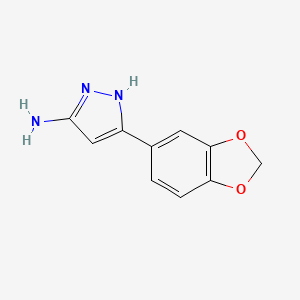
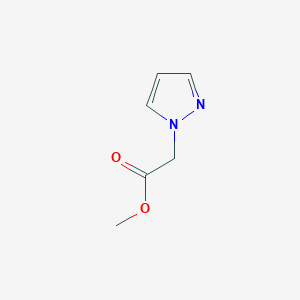
![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)
